molecular formula C8H5Br2N B1343017 2-(2,6-Dibromophenyl)acetonitrile CAS No. 67197-53-9

2-(2,6-Dibromophenyl)acetonitrile

Cat. No. B1343017
CAS RN: 67197-53-9
M. Wt: 274.94 g/mol
InChI Key: OEJZMMCGURACCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dibromophenyl)acetonitrile, also known as DBAN, is a chemical compound with extensive applications in numerous fields of research and industry. It has a CAS number of 67197-53-9 .


Molecular Structure Analysis

The molecular formula of 2-(2,6-Dibromophenyl)acetonitrile is C8H5Br2N . The InChI code is 1S/C8H5Br2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 .


Physical And Chemical Properties Analysis

2-(2,6-Dibromophenyl)acetonitrile has a molecular weight of 274.94 g/mol . It is a solid at room temperature . The density is 1.9±0.1 g/cm3 . The boiling point is 333.1±27.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Hybrid Bidentate and Tridentate Ruthenium(II) Complexes : A study detailed the synthesis of a ruthenium(II) complex incorporating a tridentate triazine-based ligand and a bidentate carbene-based poly­pyridine ligand. This compound demonstrates the utility of 2-(2,6-Dibromophenyl)acetonitrile derivatives in constructing complex coordination compounds with potential applications in catalysis and materials science (Elaine A. Medlycott, F. Schaper, G. Hanan, 2005).

Anion Receptors and Environmental Applications

  • New Diamidodipyrromethane Macrocycle : A new macrocycle was synthesized that shows high selectivity for dihydrogen phosphate and hydrogen sulfate over nitrate in acetonitrile solution. This research suggests potential applications in environmental remediation, particularly in nuclear waste treatment by selectively removing hazardous anions from waste streams (J. Sessler, E. Katayev, G. Pantoș, Y. Ustynyuk, 2004).

Electrochemical Studies and Material Science

  • Voltammetric and Electrochemical ESR Studies : Research on the electrochemical oxidation of tris(4-bromophenyl)amine in the presence of 2,6-lutidine in acetonitrile sheds light on the reaction mechanisms and kinetics. This study contributes to our understanding of electron transfer processes and has implications for the design of electrochemical sensors and devices (A. Wain, I. Streeter, Mary Thompson, et al., 2006).

Organic Synthesis and Methodology

  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles : This study presents a method for synthesizing 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols. The methodology exemplifies the role of 2-(2,6-Dibromophenyl)acetonitrile derivatives in facilitating the production of complex organic molecules, which could have further applications in pharmaceuticals and material science (Bo Wu, Xiang Gao, Mu-Wang Chen, Yong‐Gui Zhou, 2014).

Safety And Hazards

The safety data sheet for 2-(2,6-Dibromophenyl)acetonitrile indicates that it is not for medicinal, household, or other use . The product is for R&D use only . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2-(2,6-dibromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJZMMCGURACCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618762
Record name (2,6-Dibromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dibromophenyl)acetonitrile

CAS RN

67197-53-9
Record name (2,6-Dibromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.